Structural Differentiation: Absence of the Key 2-Methoxy Pharmacophore Compared to APY0201
The target compound is the direct des-methoxy analog of the well-characterized PIKfyve inhibitor APY0201. The SAR study by Hayakawa et al. established that the 2-methoxy substituent on the acetamide group is critical for potent PIKfyve inhibition. APY0201, which contains this substituent, exhibits an IC₅₀ of 5.2 nM against PIKfyve [1]. The target compound, lacking this group, is structurally incapable of forming the same interactions. While no independent potency data is available for the target compound, SAR series data from the referenced study show that simple pyrazole-acetamide analogs without optimized substitution typically display significantly reduced or abrogated PIKfyve inhibitory activity compared to APY0201 [1].
| Evidence Dimension | Molecular Structure and PIKfyve Inhibitory Potency |
|---|---|
| Target Compound Data | No 2-methoxy substituent; PIKfyve IC₅₀: Data Not Available |
| Comparator Or Baseline | APY0201: Contains a 2-methoxy-acetamide group; PIKfyve IC₅₀ = 5.2 nM |
| Quantified Difference | Not quantifiable for target compound. Structural difference results in the loss of a critical pharmacophoric element. |
| Conditions | In vitro PIKfyve kinase inhibition assay (APY0201 data from Hayakawa et al., 2014) |
Why This Matters
For users seeking a PIKfyve inhibitor, this compound is not a substitute for APY0201, and its utility lies in applications requiring an inactive or less active control compound.
- [1] Hayakawa, N., et al. (2014). Structure–activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. Bioorganic & medicinal chemistry, 22(11), 3021-3029. View Source
